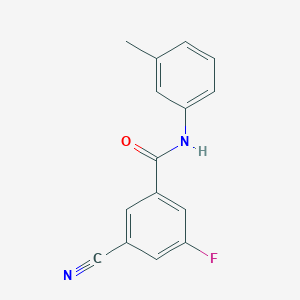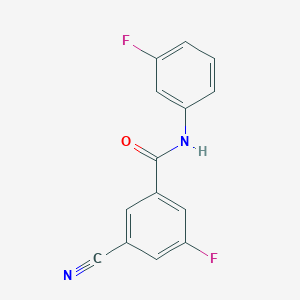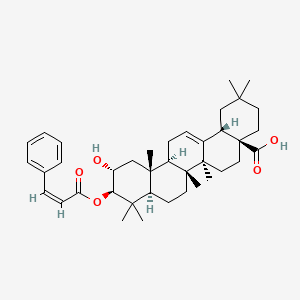
3-cis-p-Coumaroyl maslinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cis-p-Coumaroyl maslinic acid: is a natural compound isolated from the ethyl acetate extract of leaves of Miconia albicans. It is a pentacyclic triterpene with significant biological activities, including inhibition of protein tyrosine phosphatase 1B (PTP1B) and antimicrobial properties against Gram-positive bacteria and yeasts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-cis-p-Coumaroyl maslinic acid can be synthesized through the esterification of maslinic acid with p-coumaric acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out under an inert atmosphere at room temperature .
Industrial Production Methods: Industrial production of this compound involves the extraction of maslinic acid from natural sources like olive pomace, followed by its esterification with p-coumaric acid. The process includes purification steps such as column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-cis-p-Coumaroyl maslinic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can participate in substitution reactions where the p-coumaroyl group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Substituted derivatives with different functional groups replacing the p-coumaroyl group.
Scientific Research Applications
Chemistry: 3-cis-p-Coumaroyl maslinic acid is used as a reference compound in the study of triterpenoids and their derivatives. It serves as a model compound for the synthesis of new triterpenoid derivatives with potential biological activities .
Biology: The compound is studied for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), making it a potential candidate for the treatment of diabetes and obesity. It also exhibits antimicrobial activity against Gram-positive bacteria and yeasts .
Medicine: this compound has shown potential in the treatment of Alzheimer’s disease by inhibiting γ-secretase and reducing amyloid-beta production. It also exhibits anti-inflammatory and antioxidant properties .
Industry: The compound is used in the development of natural antimicrobial agents for use in food preservation and cosmetics. It is also explored for its potential in the development of new pharmaceuticals .
Mechanism of Action
3-cis-p-Coumaroyl maslinic acid exerts its effects primarily through the inhibition of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling pathways. By inhibiting PTP1B, the compound enhances insulin sensitivity and glucose uptake, making it a potential therapeutic agent for diabetes and obesity .
In the context of Alzheimer’s disease, this compound inhibits γ-secretase, an enzyme involved in the production of amyloid-beta peptides. By reducing amyloid-beta production, the compound helps in preventing the formation of amyloid plaques, which are characteristic of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds:
Maslinic Acid: A pentacyclic triterpene with similar biological activities, including anti-inflammatory and antioxidant properties.
Oleanolic Acid: Another pentacyclic triterpene with hepatoprotective and anti-inflammatory effects.
Betulinic Acid: Known for its anticancer and antiviral properties
Uniqueness: 3-cis-p-Coumaroyl maslinic acid is unique due to its specific inhibition of protein tyrosine phosphatase 1B and γ-secretase, making it a promising candidate for the treatment of diabetes, obesity, and Alzheimer’s disease. Its antimicrobial activity against Gram-positive bacteria and yeasts also sets it apart from other similar compounds .
properties
Molecular Formula |
C39H54O5 |
|---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(Z)-3-phenylprop-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C39H54O5/c1-34(2)19-21-39(33(42)43)22-20-37(6)26(27(39)23-34)14-15-30-36(5)24-28(40)32(35(3,4)29(36)17-18-38(30,37)7)44-31(41)16-13-25-11-9-8-10-12-25/h8-14,16,27-30,32,40H,15,17-24H2,1-7H3,(H,42,43)/b16-13-/t27-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1 |
InChI Key |
QYNZDAXHBDWWFS-GZOAODGCSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C\C6=CC=CC=C6)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=CC=C6)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





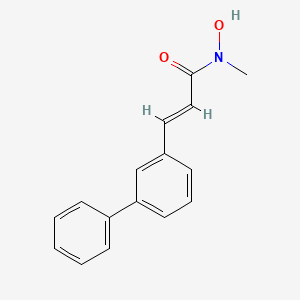
![3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine](/img/structure/B10842914.png)
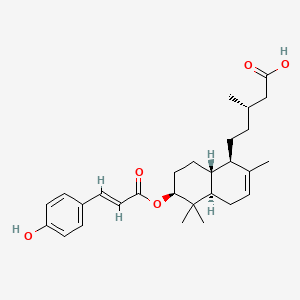
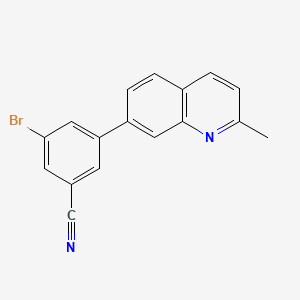


![3-Butyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol](/img/structure/B10842934.png)
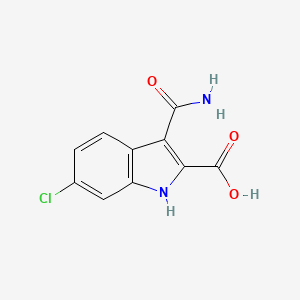
![3-Bromo-5-[(2-methyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842946.png)

